molecular formula C3F9O9S3Tb B117665 Terbium(III) trifluoromethanesulfonate CAS No. 148980-31-8

Terbium(III) trifluoromethanesulfonate

Cat. No.: B117665
CAS No.: 148980-31-8
M. Wt: 606.1 g/mol
InChI Key: JLYAVYSVLLIWEK-UHFFFAOYSA-K
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Description

Terbium(III) trifluoromethanesulfonate, also known as terbium tris(trifluoromethanesulfonate), is a chemical compound with the formula (CF3SO3)3Tb. It is a white powder that is used primarily as a reagent and catalyst in various chemical reactions. This compound is known for its high thermal stability and strong Lewis acid properties .

Mechanism of Action

Target of Action

Terbium(III) trifluoromethanesulfonate, also known as Terbium tris(trifluoromethanesulfonate), Terbium tritriflate, or Terbium (III) triflate , is primarily used as a reagent and chemical intermediate

Mode of Action

It is known to be used in the synthesis of various chemicals , suggesting that it may interact with other compounds to facilitate chemical reactions.

Result of Action

The molecular and cellular effects of this compound’s action are likely dependent on the specific chemical reactions it is involved in. As a chemical intermediate, it contributes to the synthesis of various chemicals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a well-ventilated place and the container should be kept tightly closed . Furthermore, it should be handled in a well-ventilated area or outdoors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Terbium(III) trifluoromethanesulfonate is typically synthesized by reacting terbium oxide (Tb2O3) with trifluoromethanesulfonic acid (CF3SO3H). The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The resulting product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation method, scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Terbium(III) trifluoromethanesulfonate primarily undergoes Lewis acid-catalyzed reactions. It is involved in various organic transformations, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction being catalyzed. For example, in nucleophilic substitution reactions, the product is typically a substituted organic compound .

Scientific Research Applications

Terbium(III) trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring strong Lewis acids.

    Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and advanced materials.

Comparison with Similar Compounds

  • Ytterbium(III) trifluoromethanesulfonate
  • Erbium(III) trifluoromethanesulfonate
  • Dysprosium(III) trifluoromethanesulfonate
  • Scandium(III) triflate
  • Lanthanum(III) trifluoromethanesulfonate [6][6]

Comparison: this compound is unique due to its specific Lewis acid strength and thermal stability. Compared to other similar compounds, it offers distinct advantages in certain catalytic applications, particularly where high thermal stability and strong Lewis acidity are required[6][6].

Biological Activity

Terbium(III) trifluoromethanesulfonate (Tb(CF₃SO₃)₃) is a lanthanide compound that has garnered attention in various fields, particularly in biochemistry and molecular biology. This article delves into its biological activity, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₃F₉O₉S₃Tb
  • Molecular Weight : 606.13 g/mol
  • CAS Number : 148980-31-8
  • Solubility : Limited solubility in water; often prepared in organic solvents like DMSO for biological assays.

Mechanisms of Biological Activity

This compound exhibits unique biological activities primarily through its interaction with nucleic acids and proteins. The following mechanisms have been identified:

  • Ribonuclease Activity : Tb(CF₃SO₃)₃ can act as a synthetic ribonuclease, promoting RNA cleavage. A study demonstrated that the complex [Tb(L1)(OH₂)₂]³⁺ significantly accelerates the intramolecular transesterification of RNA phosphodiesters, with a second-order rate constant of 277 M⁻¹s⁻¹ at physiological pH .
  • Selective RNA Cleavage : The complex preferentially cleaves at single-stranded regions of RNA motifs, such as the HIV-1 transactivation response (TAR) element. This selectivity allows for potential applications in RNA footprinting techniques .
  • Luminescence Properties : Tb(CF₃SO₃)₃ complexes exhibit strong luminescent properties, which can be utilized in bioimaging and sensing applications. The emission peaks at 491 nm, 545 nm, 583 nm, and 621 nm are characteristic of terbium ions .

1. Ribonuclease Activity on HIV-1 RNA

A study investigated the ability of a terbium complex to hydrolyze short transcripts of the HIV-1 TAR element. The results indicated that the complex could cleave the RNA at a significantly slower rate compared to model substrates but still demonstrated effective binding and cleavage at bulge regions .

2. Chemosensing Applications

Research on bimetallic complexes involving terbium and copper demonstrated that Tb(CF₃SO₃)₃ could be used as a chemosensor for detecting hydrogen sulfide gas. The terbium complex exhibited luminescence quenching in the presence of Cu²⁺ ions, which was restored upon exposure to H₂S . This behavior highlights its potential utility in environmental monitoring.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Ribonuclease ActivityAccelerates RNA cleavage; effective on HIV-1 TAR element
LuminescenceExhibits strong luminescent properties; useful for bioimaging
ChemosensingQuenching response to Cu²⁺; restoration upon H₂S exposure

Properties

IUPAC Name

terbium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Tb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYAVYSVLLIWEK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Tb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9O9S3Tb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472580
Record name Terbium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148980-31-8
Record name Terbium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Terbium(III) trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Terbium(III) trifluoromethanesulfonate
Reactant of Route 2
Terbium(III) trifluoromethanesulfonate
Reactant of Route 3
Terbium(III) trifluoromethanesulfonate

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